Tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate
Overview
Description
Tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate is an organic compound with the molecular formula C10H18BrNO2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a tert-butyl ester group and a bromomethyl substituent. This compound is of interest in organic synthesis due to its potential as an intermediate in the preparation of various pharmaceuticals and fine chemicals .
Scientific Research Applications
Tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate is utilized in various fields of scientific research:
Mechanism of Action
Target of Action
Tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate is an organic compound It’s known that it can be used as a building block in the synthesis of various organic compounds .
Mode of Action
It is known to be used in organic synthesis reactions, such as carbon-carbon bond formation .
Biochemical Pathways
It is primarily used as an intermediate in the synthesis of other organic compounds .
Action Environment
This compound should be stored under an inert gas (nitrogen or Argon) at 2-8°C . It should be kept away from strong oxidizing agents and light . It may cause irritation to eyes and skin, so personal protective measures, such as wearing protective glasses and gloves, should be taken when handling this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate typically involves the bromination of tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate. This can be achieved using reagents such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr) in the presence of a suitable solvent like dichloromethane .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, and ensuring compliance with safety and environmental regulations.
Types of Reactions:
Substitution Reactions: The bromomethyl group in this compound can undergo nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to tert-butyl 2-(methyl)pyrrolidine-1-carboxylate using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.
Major Products:
- Substituted pyrrolidine derivatives depending on the nucleophile used.
- Reduced products such as tert-butyl 2-(methyl)pyrrolidine-1-carboxylate.
Comparison with Similar Compounds
Tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate: This compound is a precursor in the synthesis of tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate.
Tert-butyl 2-(methyl)pyrrolidine-1-carboxylate: A reduced form of the target compound.
Uniqueness: this compound is unique due to its bromomethyl group, which imparts high reactivity and versatility in synthetic applications. This distinguishes it from its hydroxymethyl and methyl counterparts, which have different reactivity profiles and applications .
Properties
IUPAC Name |
tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18BrNO2/c1-10(2,3)14-9(13)12-6-4-5-8(12)7-11/h8H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSMADJAEHVCZKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00564415 | |
Record name | tert-Butyl 2-(bromomethyl)pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00564415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
181258-46-8 | |
Record name | tert-Butyl 2-(bromomethyl)pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00564415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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